methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

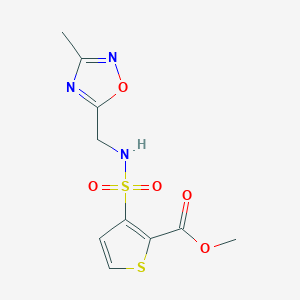

Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a synthetic organic compound featuring:

- A thiophene ring substituted at the 2-position with a methyl carboxylate group.

- A sulfamoyl bridge (-SO₂-NH-) linking the thiophene to a 3-methyl-1,2,4-oxadiazole moiety.

This structure combines heterocyclic and sulfonamide functionalities, which are common in pharmaceuticals targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

methyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5S2/c1-6-12-8(18-13-6)5-11-20(15,16)7-3-4-19-9(7)10(14)17-2/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJFKTGSMDTBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with hydrazides under acidic or basic conditions.

Sulfamoylation: The 1,2,4-oxadiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfamoyl group.

Coupling with thiophene: The sulfamoyl-oxadiazole intermediate is coupled with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions, employing high-throughput screening for catalyst optimization, and ensuring efficient purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield amines.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon under hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is its potential antimicrobial properties. Research has indicated that derivatives of oxadiazole compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that related compounds demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound could be developed into a novel antimicrobial agent .

Anticancer Research

The compound's structural features make it a candidate for anticancer research. Oxadiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have indicated that these compounds can inhibit the proliferation of certain cancer cells, potentially leading to the development of new chemotherapeutic agents .

Pesticidal Activity

In agricultural science, this compound has shown promise as a pesticide. Compounds with similar structures have been tested for their efficacy against phytopathogenic fungi and insects. For example, studies indicate that oxadiazole derivatives can inhibit the growth of various fungal pathogens, making them suitable candidates for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound). The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics like ciprofloxacin. This suggests potential for clinical applications in treating bacterial infections .

Case Study 2: Anticancer Properties

In another study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole-based compounds and tested their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects at low concentrations, indicating the potential for development into anticancer drugs .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The oxadiazole ring can interact with nucleophilic sites in proteins, while the sulfamoyl group can form strong hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Structural Analogs from Patent Literature ()

lists compounds with overlapping structural features, enabling direct comparisons:

Key Observations:

- Aromatic Ring Substitution : Replacing the thiophene (target) with benzene (compounds 45, 50) may alter electronic properties and binding affinity. Thiophene’s smaller size and sulfur atom could enhance π-π stacking or metabolic stability compared to benzene .

- Heterocyclic Moieties : The 3-methyl-1,2,4-oxadiazole group in the target and compounds 45/50 is a bioisostere for carboxylic acids, offering improved bioavailability. In contrast, isoxazole (compound 20) provides a different hydrogen-bonding profile .

Sulfonamide-Containing Compounds ()

includes sulfonamide derivatives with divergent scaffolds:

| Compound Name | Core Structure | Functional Groups | Potential Relevance |

|---|---|---|---|

| Methyl 5-sulfamoyl-o-anisate | Benzene | Sulfamoyl, methyl ester | Solubility modulator |

| 4-tert-Butylbenzenesulfonamide | Benzene | tert-Butyl, sulfonamide | Hydrophobicity-driven membrane permeation |

| Target Compound | Thiophene + oxadiazole | Sulfamoyl, methyl carboxylate | Targeted enzyme inhibition |

Key Observations:

Thiadiazole Derivatives ()

highlights 1,3,4-thiadiazoles, which are structurally distinct but functionally analogous to 1,2,4-oxadiazoles:

Key Observations:

Thiazole Derivatives ()

lists thiazole-containing compounds, which differ in ring structure but share sulfonamide/carbamate groups:

| Compound ID | Core Structure | Functional Groups | Relevance to Target |

|---|---|---|---|

| PF 43(1) | Thiazole + carbamate | Hydroperoxypropan, ureido groups | Limited (divergent scaffold) |

Key Observations:

- Steric Effects : Thiazole’s bulkier nitrogen may hinder binding in tight enzymatic pockets compared to the target’s compact oxadiazole .

Biological Activity

Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1219902-77-8) is a compound of interest due to its potential biological activities. This compound incorporates a thiophene moiety and an oxadiazole derivative, both of which are known to exhibit diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₅S₂ |

| Molecular Weight | 317.3 g/mol |

| CAS Number | 1219902-77-8 |

The compound features a sulfamoyl group attached to a thiophene ring and an oxadiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations.

Case Study: Antimicrobial Evaluation

In a comparative study, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results highlighted that some compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against resistant strains of bacteria, outperforming standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of this compound has not been extensively documented; however, related compounds have shown promising results in inhibiting cancer cell proliferation. For example, studies on oxadiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).

Table: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Doxorubicin | 1.2 |

| Compound B | HepG2 | 1.4 | 5-Fluorouracil | 18.74 |

| Compound C | HCT116 | 2.6 | Pemetrexed | 7.26 |

These findings suggest that modifications in the structure of oxadiazole derivatives can enhance their anticancer properties through mechanisms such as thymidylate synthase inhibition .

The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells. The presence of the sulfamoyl group is known to mimic para-amino benzoic acid (PABA), inhibiting folic acid synthesis in bacteria. This mechanism is crucial for the antimicrobial action observed in related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.